Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with chloroacetyl chloride to form an intermediate. This intermediate undergoes further reactions with various reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and specific purification techniques, such as chromatography, are also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and benzothiazole derivatives, such as:
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 5-methyl-1,3,4-thiadiazole-2-thiol
- Benzothiazole-2-thiol .
Uniqueness
What sets METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE apart is its unique combination of the thiadiazole and benzothiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O3S3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C14H12N4O3S3/c1-7-17-18-14(23-7)22-6-11(19)16-13-15-9-4-3-8(12(20)21-2)5-10(9)24-13/h3-5H,6H2,1-2H3,(H,15,16,19) |
InChI Key |
XMPCGAJLZAHEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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